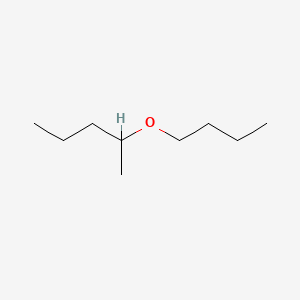
2-Butoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxypentane is an organic compound with the molecular formula C9H20O . It is also known by other names such as butyl pentan-2-yl ether and pentane, 2-butoxy- . This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxypentane can be synthesized through the etherification process, where an alcohol reacts with an alkyl halide in the presence of a base. For instance, 2-pentanol can react with butyl bromide in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as acidic resins can also enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Reagents such as hydrogen halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of and .
Substitution: Formation of butyl halides and pentyl halides .
Wissenschaftliche Forschungsanwendungen
2-Butoxypentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-butoxypentane involves its interaction with various molecular targets. As an ether, it can act as a solvent that facilitates the dissolution and interaction of other compounds. Its oxygen atom can participate in hydrogen bonding and dipole-dipole interactions , influencing the reactivity and stability of the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butoxyethanol
- 2-Butoxypropane
- 2-Butoxyhexane
Comparison
Compared to these similar compounds, 2-butoxypentane has a unique carbon chain length and branching that influence its boiling point , solubility , and reactivity . For instance, this compound has a higher boiling point than 2-butoxyethanol due to its longer carbon chain .
Eigenschaften
CAS-Nummer |
62238-02-2 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-8-10-9(3)7-5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PSYBYBKGIJCLDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


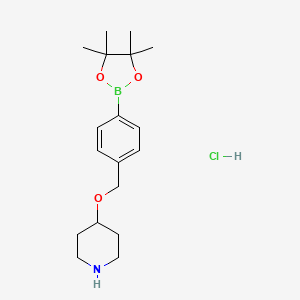
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
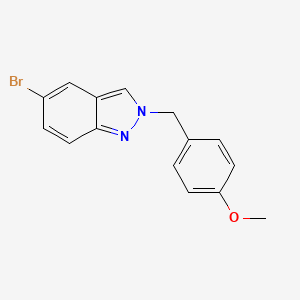
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
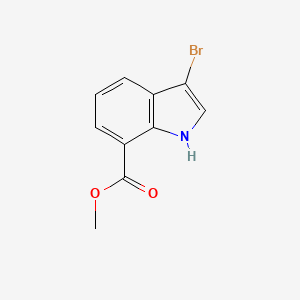
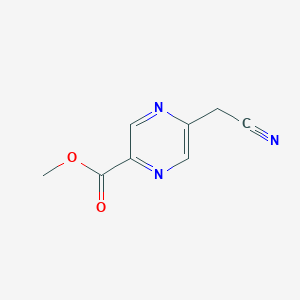
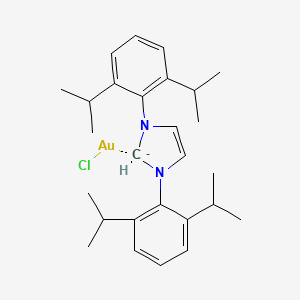
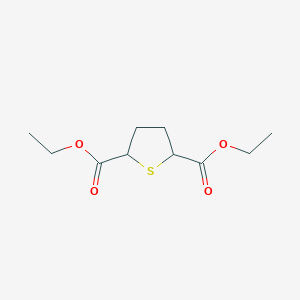


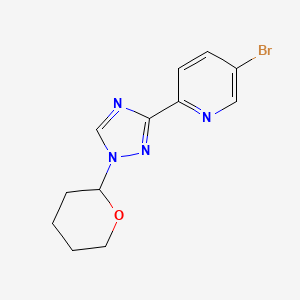
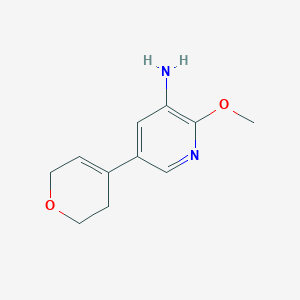
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

